Cas no 1702864-11-6 (FLT3-IN-1 Succinate)

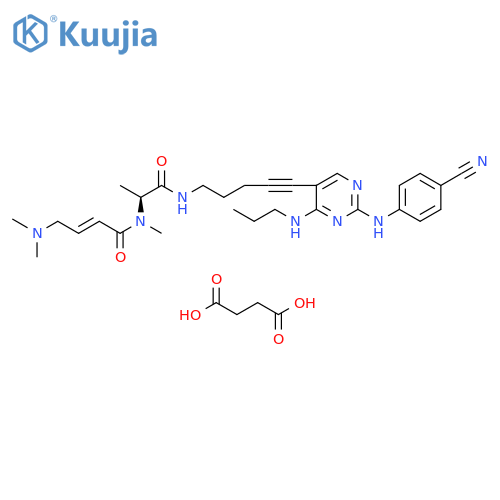

FLT3-IN-1 Succinate structure

商品名:FLT3-IN-1 Succinate

FLT3-IN-1 Succinate 化学的及び物理的性質

名前と識別子

-

- FLT3-IN-1 Succinate

- AKOS040733172

- UNII-X0AXI98227

- FF 10101 01 [WHO-DD]

- 1702864-11-6

- G70788

- DA-53229

- FF-10101 (succinate)

- CS-0032541

- (S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide succinate(1:x)

- butanedioic acid;(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

- HY-109584A

- X0AXI98227

- (S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N- methylbut-2-enamide succinate

- FF-10101 succinate

-

- インチ: 1S/C29H38N8O2.C4H6O4/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4;5-3(6)1-2-4(7)8/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35);1-2H2,(H,5,6)(H,7,8)/b12-10+;/t22-;/m0./s1

- InChIKey: BBKTUZZYTYYDAM-CQELKUSOSA-N

- ほほえんだ: C(C(=O)O)CC(=O)O.C(C1=CN=C(NC2C=CC(C#N)=CC=2)N=C1NCCC)#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C

計算された属性

- せいみつぶんしりょう: 648.33838115g/mol

- どういたいしつりょう: 648.33838115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 12

- 重原子数: 47

- 回転可能化学結合数: 17

- 複雑さ: 999

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 201Ų

じっけんとくせい

- 色と性状: Solid

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

FLT3-IN-1 Succinate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

FLT3-IN-1 Succinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50726-10mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 10mg |

¥2495.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50726-5mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 5mg |

¥1604.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50726-25mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 25mg |

¥4992.00 | 2023-09-07 | |

| Ambeed | A742763-25mg |

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide succinate(1:x) |

1702864-11-6 | 98% | 25mg |

$672.0 | 2025-02-22 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50726-100mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 100mg |

¥12927.00 | 2023-09-07 | |

| Ambeed | A742763-50mg |

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide succinate(1:x) |

1702864-11-6 | 98% | 50mg |

$1076.0 | 2025-02-22 | |

| Ambeed | A742763-10mg |

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide succinate(1:x) |

1702864-11-6 | 98% | 10mg |

$420.0 | 2025-02-22 | |

| 1PlusChem | 1P01EOOO-25mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 25mg |

$693.00 | 2024-06-19 | |

| 1PlusChem | 1P01EOOO-1mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 1mg |

$108.00 | 2024-06-19 | |

| 1PlusChem | 1P01EOOO-5mg |

FLT3-IN-1 Succinate |

1702864-11-6 | 98% | 5mg |

$284.00 | 2024-06-19 |

FLT3-IN-1 Succinate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1702864-11-6 (FLT3-IN-1 Succinate) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1702864-11-6)FLT3-IN-1 Succinate

清らかである:99%/99%/99%

はかる:10mg/25mg/50mg

価格 ($):378.0/605.0/968.0